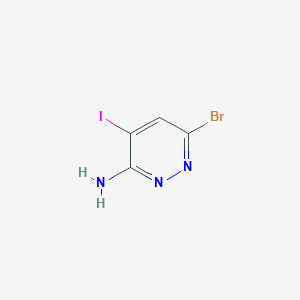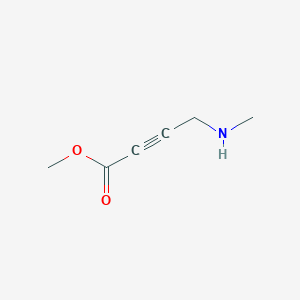
6-Bromo-4-iodopyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-iodopyridazin-3-amine is a heterocyclic compound with the molecular formula C4H3BrIN3 and a molecular weight of 299.9 g/mol It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodopyridazin-3-amine typically involves the halogenation of pyridazine derivatives. One common method is the sequential bromination and iodination of pyridazin-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-iodopyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridazine ring .
Aplicaciones Científicas De Investigación
6-Bromo-4-iodopyridazin-3-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-iodopyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Iodopyridazin-3-amine: Similar structure but lacks the bromine atom.
4-Bromo-3-iodopyridazine: Similar structure but with different substitution pattern.
Uniqueness
6-Bromo-4-iodopyridazin-3-amine is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties compared to other pyridazine derivatives. This dual halogenation can provide distinct advantages in synthetic applications and biological interactions .
Propiedades
Fórmula molecular |
C4H3BrIN3 |
|---|---|
Peso molecular |
299.90 g/mol |
Nombre IUPAC |
6-bromo-4-iodopyridazin-3-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) |
Clave InChI |
SLIYLRBYQIXZPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1Br)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)










![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
